- Production of tranilast [N-(3',4'-dimethoxycinnamoyl)-anthranilic acid] and its analogs in yeast Saccharomyces cerevisiae, Applied Microbiology and Biotechnology, 2011, 89(4), 989-1000

Cas no 93755-77-2 (4-Demethyl Tranilast)

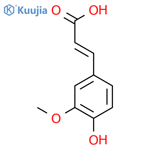

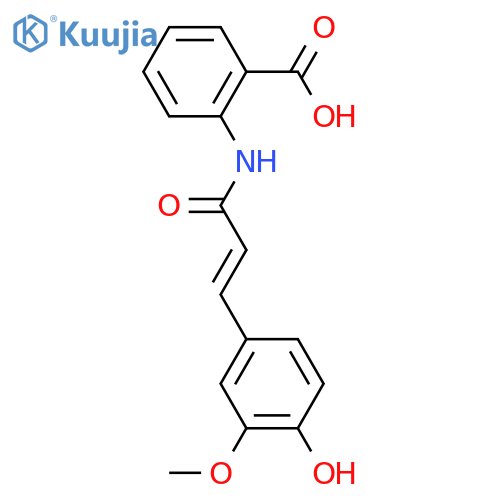

4-Demethyl Tranilast structure

Nombre del producto:4-Demethyl Tranilast

4-Demethyl Tranilast Propiedades químicas y físicas

Nombre e identificación

-

- 4-Demethyl Tranilast

- 2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid

- Avenanthramide 1f

- Avenanthramide E

- 2-[[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]amino]benzoic acid (ACI)

- Benzoic acid, 2-[[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]- (9CI)

- Benzoic acid, 2-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]-, (E)- (ZCI)

- 2-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido]benzoic acid

- CHEBI:174266

- SB9MUF0VRT

- (E)-2-[[3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]benzoic Acid

- Benzoic acid, 2-(((2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)amino)-

- (E)-2-(3-(4-Hydroxy-3-methoxyphenyl)acrylamido)benzoic acid

- SCHEMBL2779937

- Benzoic acid, 2-((3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)amino)-, (E)-

- FSKJPXSYWQUVGO-VQHVLOKHSA-N

- AKOS040750648

- 2-(((2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl)amino)benzoic acid

- UNII-SB9MUF0VRT

- Avenanthramide E (Collins)

- N-[4-Hydroxy-3-methoxy-(E)cinnamoyl]-anthranilic acid

- CHEMBL1075791

- DTXSID20437293

- 2-[[(Z)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid

- starbld0002665

- 93755-77-2

- 2-{[(2E)-1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-ylidene]amino}benzoate

- 2-((2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido)benzoic acid

- 2-(((E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl)amino)benzoic acid

- N-(4-Hydroxy-3-methoxy-(e)cinnamoyl)-anthranilic acid

- 2-(((2E)-1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-ylidene)amino)benzoate

-

- Renchi: 1S/C17H15NO5/c1-23-15-10-11(6-8-14(15)19)7-9-16(20)18-13-5-3-2-4-12(13)17(21)22/h2-10,19H,1H3,(H,18,20)(H,21,22)/b9-7+

- Clave inchi: FSKJPXSYWQUVGO-VQHVLOKHSA-N

- Sonrisas: C(C1C=CC=CC=1NC(=O)/C=C/C1C=CC(O)=C(OC)C=1)(=O)O

Atributos calculados

- Calidad precisa: 313.09500

- Masa isotópica única: 313.09502258g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 3

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 23

- Cuenta de enlace giratorio: 5

- Complejidad: 450

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 1

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 95.9Ų

- Xlogp3: 2.9

Propiedades experimentales

- PSA: 99.35000

- Logp: 3.40040

4-Demethyl Tranilast PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | D231280-250mg |

4-Demethyl Tranilast |

93755-77-2 | 250mg |

$ 1315.00 | 2023-04-17 | ||

| TRC | D231280-25mg |

4-Demethyl Tranilast |

93755-77-2 | 25mg |

$ 167.00 | 2023-04-17 |

4-Demethyl Tranilast Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Catalysts: p-Coumaroyl coenzyme A synthetase , Benzoyltransferase, anthranilate N- Solvents: Water ; 15 h, 30 °C

Referencia

Métodos de producción 2

Condiciones de reacción

Referencia

- Preparation of anthranilic acid amides and their derivatives as cosmetic and pharmaceutical active substances, Germany, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Acetone ; 1 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Acetone , Water ; 24 h, rt

1.3 Reagents: Acetic acid ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Acetone , Water ; 24 h, rt

1.3 Reagents: Acetic acid ; rt

Referencia

- Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides, Molecules, 2022, 27(7),

Métodos de producción 4

Condiciones de reacción

1.1 Catalysts: β-Alanine Solvents: Pyridine ; 2 w, rt; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled

Referencia

- A simple two-step synthesis of avenanthramides, constituents of oats (Avena sativa L), Indian Journal of Chemistry, 2007, (12), 2074-2078

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Piperidine Solvents: Toluene ; 4 h, reflux; reflux → rt; 1 h, rt

Referencia

- Evaluation and optimization of antifibrotic activity of cinnamoyl anthranilates, Bioorganic & Medicinal Chemistry Letters, 2009, 19(24), 7003-7006

Métodos de producción 6

Condiciones de reacción

1.1 Catalysts: Piperidine Solvents: Toluene ; 2 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt

Referencia

- The role of carboxylic group position on the antiradical activity of synthetic analogues of oat antioxidants, Journal of Chemical and Pharmaceutical Research, 2015, 7(6), 416-427

Métodos de producción 7

Condiciones de reacción

Referencia

- The phytoalexins of oat leaves: 4H-3,1-benzoxazin-4-ones or amides?, Tetrahedron Letters, 1990, 31(18), 2647-8

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Piperidine Solvents: Toluene ; 3 h, rt → reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; acidified, 40 °C

1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; acidified, 40 °C

Referencia

- Fused ring analogues of anti-fibrotic agents and synthesis and use for treatment of fibrosis, inflammation and malignant neoplastic disease, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Piperidine Solvents: Toluene ; 4 h, rt → reflux; reflux → rt; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referencia

- Preparation of cinnamoyl anthranilates and analogs thereof with antifibrotic activity, World Intellectual Property Organization, , ,

4-Demethyl Tranilast Raw materials

4-Demethyl Tranilast Preparation Products

4-Demethyl Tranilast Literatura relevante

-

Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

93755-77-2 (4-Demethyl Tranilast) Productos relacionados

- 53902-17-3(Benzoic acid,2-[[3-(3-methoxy-4-propoxyphenyl)-1-oxo-2-propen-1-yl]amino]-)

- 53902-12-8(tranilast)

- 91920-58-0(cis-Tranilast)

- 518070-26-3(2-(2-fluoro-4-methylphenyl)acetonitrile)

- 2098012-00-9(1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide)

- 73289-90-4(1,4-BENZENEDICARBOXALDEHYDE, 2-HYDROXY-)

- 588696-19-9(7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid)

- 1554288-43-5(4-(1-amino-2-fluoroethyl)phenol)

- 1028834-07-2(2-{[(furan-2-yl)methyl]amino}-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid)

- 1177206-60-8((1R)-1-(2,5-Diethoxyphenyl)ethan-1-ol)

Proveedores recomendados

Taizhou Jiayin Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Taian Jiayue Biochemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Shanghai Xinsi New Materials Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote